Technical Whitepaper: Toxicological Profile & Safety Protocols for 2-Ethyl-1,5-Hexanediol
Technical Whitepaper: Toxicological Profile & Safety Protocols for 2-Ethyl-1,5-Hexanediol
This guide is structured as a high-level technical whitepaper designed for drug development professionals and research scientists. It prioritizes structural analysis and read-across toxicology where direct experimental data is scarce, adhering to the "Scientific Integrity" directive.
Executive Summary & Data Gap Analysis
2-Ethyl-1,5-hexanediol is a branched aliphatic diol utilized primarily in specialized polymer synthesis and as a research intermediate. Unlike its commercially ubiquitous isomer 2-ethyl-1,3-hexanediol (Ethohexadiol) , the 1,5-isomer lacks an extensive, publicly available toxicological dossier.
Critical Safety Directive: In the absence of compound-specific LD50 or carcinogenicity data, safety protocols must be established via Structure-Activity Relationship (SAR) analysis and Read-Across from validated analogs.
Isomer Distinction
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Target Compound: 2-Ethyl-1,5-hexanediol (CAS: 58374-34-8)
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Primary Analog: 2-Ethyl-1,3-hexanediol (CAS: 94-96-2) – Well-characterized insect repellent/solvent.
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Structural Backbone: 1,5-Hexanediol (CAS: 629-11-8) – Polymer precursor.
Scientist-to-Scientist Note: Do not conflate the neurotoxicity risks of n-hexane (metabolized to 2,5-hexanedione) with this compound. Structural analysis suggests 2-ethyl-1,5-hexanediol oxidizes to a 1,5-dicarbonyl, avoiding the formation of neurotoxic pyrrole adducts associated with gamma-diketones (1,4-dicarbonyls).
Physicochemical Identity
| Property | Value / Description | Relevance to Safety |
| CAS Number | 58374-34-8 | Unique Identifier |
| Molecular Formula | C₈H₁₈O₂ | MW: 146.23 g/mol |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) | Low aerosolization risk unless heated. |
| Boiling Point | ~244°C (Predicted based on 1,3-isomer) | Low volatility at RTP. |
| Flash Point | >100°C (Estimated) | Class IIIB Combustible Liquid. |
| Solubility | Amphiphilic (Soluble in alcohols, partially in water) | Readily absorbed through skin. |
Toxicological Profile (SAR-Derived)
This section synthesizes data from the primary analog (2-ethyl-1,3-hexanediol) and metabolic logic.
Acute Toxicity (Systemic)
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Oral (Read-Across): Low toxicity. Analog LD50 (Rat) is ~1400–2700 mg/kg. Ingestion of large quantities may cause CNS depression (ataxia, somnolence) typical of higher molecular weight glycols.
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Dermal (Read-Across): Low acute toxicity. Analog LD50 (Rabbit) > 2000 mg/kg.
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Inhalation: Risk is minimal at room temperature due to low vapor pressure (<0.01 mmHg). Heating or nebulizing generates mist that is likely a respiratory irritant.
Local Effects (Irritation & Sensitization)
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Skin: Moderate Irritant. Prolonged occlusion may cause erythema. The branched alkyl chain increases lipophilicity, facilitating dermal penetration.
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Eyes: Severe Irritant. Based on the 1,3-isomer profile, direct contact can cause corneal injury. Immediate irrigation is required.
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Sensitization: Unlikely to be a strong sensitizer, but data is insufficient to rule out idiosyncratic reactions.
Metabolic Fate & Neurotoxicity Assessment
A critical concern for hexanediol derivatives is the potential for metabolic activation into neurotoxic diketones.[1]
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The Mechanism: n-Hexane neurotoxicity arises from metabolism to 2,5-hexanedione (a
-diketone).[1][2] This metabolite reacts with lysine -amino groups in axonal neurofilaments to form pyrroles, leading to axonopathy. -
The 2-Ethyl-1,5-Hexanediol Safety Advantage:
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Oxidation of the 1,5-diol yields a 1,5-dicarbonyl (
-diketone). - -diketones cannot cyclize with amines to form the neurotoxic pyrrole ring (which requires 1,4-spacing).
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Visualization: Metabolic Pathway & Neurotoxicity Logic
Figure 1: Metabolic oxidation logic demonstrating the lack of pyrrole-forming potential in 2-ethyl-1,5-hexanediol compared to neurotoxic hexane metabolites.
Occupational Hygiene & Handling Protocols
Hierarchy of Controls
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Elimination/Substitution: Use automated dispensing for high-volume handling to prevent splashes.
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Engineering Controls:
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Fume Hood: Mandatory for all heating operations or open-vessel transfers.
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Local Exhaust: Required if generating aerosols.
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Administrative: Restrict access to pregnant personnel (precautionary, based on limited reprotox data of analogs).
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | High risk of severe irritation/corneal damage. Safety glasses are insufficient for liquid handling. |
| Dermal (Hand) | Nitrile (0.11mm) for splash; Butyl Rubber for immersion. | Diols penetrate latex. Nitrile offers good splash resistance; Butyl is superior for prolonged contact. |
| Respiratory | Organic Vapor (OV) Cartridge (P95 pre-filter) | Only required if heating >60°C or if ventilation is compromised. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Use Tyvek apron if dispensing >1L. |
Emergency Response Protocols
These protocols are designed to be self-validating: the action taken directly counteracts the chemical mechanism of injury.
First Aid Workflows
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Eye Contact (Critical):
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Immediate: Flush with tepid water for 15 minutes .
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Mechanism: Dilution of the solvent prevents corneal protein denaturation.
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Follow-up: Ophthalmological consult is mandatory due to potential for delayed keratitis.
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Skin Contact:
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Wash with soap and water. Do not use solvents (ethanol) to clean skin, as this enhances absorption.
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Monitor for dermatitis.
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Ingestion:
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Do NOT induce vomiting (aspiration risk of viscous liquids).
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Administer water if conscious.
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Spill Management (Small Scale < 500mL)
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Isolate: Evacuate immediate area.
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PPE: Don nitrile gloves and goggles.
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Absorb: Use vermiculite or polypropylene pads. Do not use sawdust (combustible wicking).
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Clean: Wash surface with detergent/water solution to remove oily residue.
Experimental Handling Workflow (SOP)
For researchers synthesizing or formulating with 2-ethyl-1,5-hexanediol.
Figure 2: Standard Operating Procedure (SOP) decision tree for laboratory handling.
Regulatory & Compliance Status
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TSCA (USA): Listed (Active).
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REACH (EU): Pre-registered/Registered.
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Storage Class: Flammable Liquid (Class IIIB). Store in cool, dry place away from strong oxidizers (e.g., permanganates, perchlorates).
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7211, 2-Ethyl-1,3-hexanediol. (Used for Read-Across Data). Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexane-1,3-diol. (Toxicological endpoints for analog). Retrieved from [Link]
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Spencer, P. S., & Schaumburg, H. H. (1977). Ultrastructural studies of the dying-back process. IV. Differential vulnerability of PNS and CNS fibers in experimental central-peripheral distal axonopathies. (Mechanistic basis of diketone neurotoxicity).[1][3] Retrieved from [Link]
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Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Ethyl Hexanediol. (Irritation and sensitization data).[4][5] Retrieved from [Link]
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Chemlyte Solutions. Product Specification: 2-ethyl-1,5-hexanediol. (Confirmation of commercial availability and CAS identity).[6] Retrieved from [Link]
Sources
- 1. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotein targets of γ-diketone metabolites of aliphatic and aromatic solvents that induce central-peripheral axonopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of gamma-diketone neurotoxicity: non-neurotoxicity of 3,3-dimethyl-2,5-hexanedione, a gamma-diketone incapable of pyrrole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
